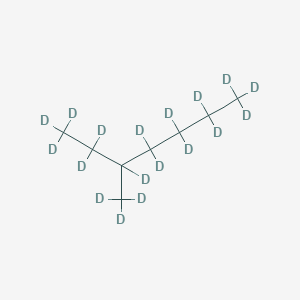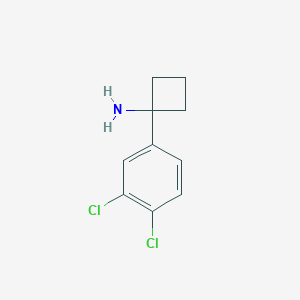
1-(3,4-Dichlorophenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol It is characterized by a cyclobutanamine core substituted with a 3,4-dichlorophenyl group
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using palladium or platinum catalysts .
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain targets, while the cyclobutanamine core provides structural rigidity. This combination can result in potent inhibition or activation of the target, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)cyclobutanamine can be compared to other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclobutanamine: Similar structure but with different substitution pattern on the phenyl ring.
1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of a cyclobutanamine core.
1-(3,4-Dichlorophenyl)cyclohexanamine: Features a cyclohexanamine core instead of a cyclobutanamine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutanamine core, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clave InChI |
FWNPWOZPOSIKHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
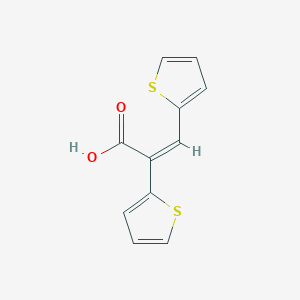
![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)
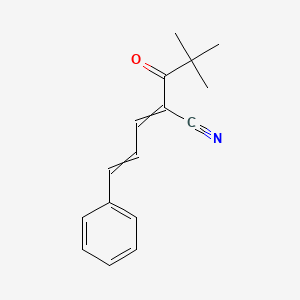
![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)


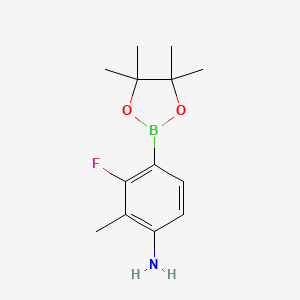
![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
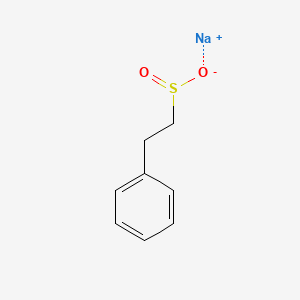
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
